molecular formula C17H28N2O3S B345351 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine CAS No. 713507-30-3

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B345351
CAS No.: 713507-30-3
M. Wt: 340.5g/mol
InChI Key: BUNKYNWXSINAHP-UHFFFAOYSA-N
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Description

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine is a chemical compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of an ethoxy group, an isopropyl group, and a methyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine typically involves the following steps:

    Formation of the Phenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 2-ethoxy-5-isopropyl-4-methylphenol with a sulfonyl chloride reagent under basic conditions to form the corresponding sulfonyl intermediate.

    Coupling with Piperazine: The sulfonyl intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base, such as triethylamine, to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or isopropyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperazine ring may also contribute to the compound’s binding affinity to certain receptors, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole
  • 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline
  • (3R)-1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-3-methylpiperidine

Uniqueness

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-6-22-16-11-14(4)15(13(2)3)12-17(16)23(20,21)19-9-7-18(5)8-10-19/h11-13H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNKYNWXSINAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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